N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Overview
Description
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It has a linear formula of HSCH2CH[NHCO2C(CH3)3]CO2CH3 and a molecular weight of 235.30 .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is represented by the SMILES string COC(=O)C@HNC(=O)OC©©C .Chemical Reactions Analysis
The reactions involving N-(tert-Butoxycarbonyl)-L-cysteine methyl ester take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .Physical And Chemical Properties Analysis
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is a liquid at room temperature . It has an optical activity of [α]22/D +21°, c = 7.5 in chloroform . The refractive index is n20/D 1.475 (lit.) , and it has a boiling point of 214 °C (lit.) . The density is 1.143 g/mL at 25 °C (lit.) .Scientific Research Applications
“N-(tert-Butoxycarbonyl)-L-cysteine methyl ester” is a type of compound that is often used in the field of organic chemistry , specifically in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
One of the methods of application involves the use of oxalyl chloride in methanol for the mild deprotection of the N-Boc group . This method can be applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
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Peptide Synthesis
- The compound is used in the field of organic chemistry, specifically in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups .
- The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This makes it a good protecting group for amino acids during peptide synthesis .
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Deprotection of the N-Boc Group
- One method of application involves the use of oxalyl chloride in methanol for the mild deprotection of the N-Boc group .
- This method can be applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .
- The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
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Synthesis of Medicinally Active Compounds
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Direct Introduction of the tert-Butoxycarbonyl Group
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Synthesis of Boc-Ser-OMe
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Flow Microreactor Systems
properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGIAKIPSDCYAC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450522 | |
Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |
CAS RN |
55757-46-5 | |
Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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